6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
“6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Cancer Research and Cell Cycle Regulation
Research on derivatives of 6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has shown potential in cancer treatment through the regulation of cell cycle and apoptosis. Specifically, isoxazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Compound 20c, an isoxazole derivative, induced G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering the balance between Bcl-2 and Bax levels, which accelerated the expression of caspases. This suggests the compound's potential as a small-molecule activator of p53, offering a promising direction for further biological testing in colon cancer models (Kumbhare et al., 2014).
Synthesis and Analytical Application
A novel approach to the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, involving oxidative C–S bond formation, has been developed. This metal-free protocol features broad substrate scope, short reaction times, and a simplified product purification process, indicating its utility in creating compounds with potential biological applications (Mariappan et al., 2016).
Fluorescent Probes for Iron Detection
Two novel fluorescent probes based on N-(2-(pyridin-4-ylmethyl)phenyl)benzo[d]thiazol-2-amine and its derivatives have been designed for selective iron ion detection. These probes exhibit excellent selectivity and sensitivity for Fe3+ ions, with potential applications in analytical chemistry (Wei, 2012).
Protonation Sites and Hydrogen Bonding in Pharmaceutical Salts
The structural characterization of N,4-diheteroaryl 2-aminothiazoles, including derivatives similar to the chemical , has revealed insights into their protonation sites and hydrogen bonding patterns. These findings are significant for understanding the solid-state properties of pharmaceutical salts, which can influence drug formulation and delivery (Böck et al., 2021).
Quantum Chemical Analysis and Tautomerism
A quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine revealed dynamic tautomerism and divalent N(I) character in this class of compounds. This study provides detailed insights into electron distribution, tautomeric preferences, and protonation energy, which are crucial for designing drugs with improved pharmacokinetic properties (Bhatia et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and pyridine derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets through a combination of physical and chemical adsorption . The compound may form bonds with its target, leading to changes in the target’s function or structure .
Biochemical Pathways
Thiazole derivatives have been reported to impact a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The compound may alter these pathways, leading to downstream effects such as the inhibition of cell proliferation or the induction of apoptosis .
Pharmacokinetics
Thiazole compounds are generally known for their good water solubility , which could potentially influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been reported to exhibit anti-cancer activity against various cancer cell lines . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its interaction with its targets . Additionally, the compound’s stability can be influenced by storage conditions
Properties
IUPAC Name |
6-fluoro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S2/c16-10-1-2-11-13(7-10)22-15(18-11)20-14-19-12(8-21-14)9-3-5-17-6-4-9/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJGIRPBPVPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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